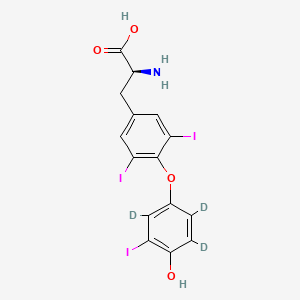

Liothyronine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12I3NO4 |

|---|---|

Molecular Weight |

653.99 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D |

InChI Key |

AUYYCJSJGJYCDS-FASWOMPJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Liothyronine-d3 for Researchers and Drug Development Professionals

Introduction

Liothyronine-d3 is the deuterated form of Liothyronine, also known as triiodothyronine (T3), the most potent and metabolically active thyroid hormone.[1][2] In the body, T3 plays a crucial role in regulating metabolism, growth, and development by binding to nuclear thyroid hormone receptors (TRs), which in turn modulate gene expression.[3][4]

The defining characteristic of this compound is the substitution of three hydrogen atoms with their stable, heavier isotope, deuterium (B1214612). This isotopic labeling increases the molecular weight of the molecule by approximately three atomic mass units without significantly altering its chemical properties or biological activity.[5] This mass difference is readily detectable by mass spectrometry, making this compound an ideal internal standard for quantitative analysis of endogenous Liothyronine in complex biological matrices like serum or plasma. Its use in isotope dilution mass spectrometry (IDMS) allows for high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.

Chemical Structure and Properties

This compound retains the same core structure as Liothyronine, which consists of a diphenyl ether backbone with three iodine atoms and an alanine (B10760859) side chain. The systematic name for one common isotopologue is (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-[2,3,4-²H₃]propanoic acid. However, other deuterium labeling patterns are also possible.

References

Liothyronine-d3: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Liothyronine-d3, a deuterated analog of the active thyroid hormone, Liothyronine (T3). This document details experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams, serving as an essential resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a synthetic, isotopically labeled form of Liothyronine, where three hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.[1] The fundamental physical and chemical characteristics of this compound are summarized below, with data for the non-deuterated form provided for comparison.

| Property | This compound | Liothyronine |

| Molecular Formula | C₁₅H₉D₃I₃NO₄[2] | C₁₅H₁₂I₃NO₄[3][4][5] |

| Molecular Weight | 653.99 g/mol [2] | 650.97 g/mol [3][4][5] |

| CAS Number | Not explicitly available, often vendor-specific | 6893-02-3[3][4] |

| Appearance | White to off-white solid powder[6] | Crystalline solid[3][4] |

| Melting Point | Not explicitly available | 236-237 °C (decomposes)[4] |

| Solubility | Soluble in DMSO[6] | Insoluble in water and alcohol; soluble in dilute alkalies and DMSO[3][4][6][7] |

| Optical Rotation | Not explicitly available | [α]D²⁹.⁵ +21.5° (c=4.75 in 1 part N HCl + 2 parts ethanol)[4] |

Experimental Protocols

The analysis of Liothyronine and its deuterated analog is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Liothyronine Analysis

A robust HPLC method is essential for the separation and quantification of Liothyronine from related substances.[8] The following protocol is a general guideline based on established methods.[8][9][10]

Objective: To determine the purity and concentration of Liothyronine in a sample.

Materials:

-

Liothyronine reference standard

-

HPLC grade methanol (B129727) and acetonitrile (B52724)

-

HPLC grade water

-

Phosphoric acid or other suitable buffer components

-

A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[8]

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of a pH 2.0 buffer solution and methanol.[8] The exact ratio should be optimized for best separation.

-

Standard Solution Preparation: Accurately weigh and dissolve the Liothyronine reference standard in a suitable solvent, such as a mixture of acetonitrile and water, to create a stock solution.[9] Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing Liothyronine in the mobile phase. For tablet formulations, extraction with a dilute sodium hydroxide (B78521) solution may be necessary.[10]

-

Chromatographic Conditions:

-

Column: XBridge C18, 150 mm x 4.6 mm, 5µm[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection Wavelength: 225 nm[8]

-

Injection Volume: 200 µL[8]

-

Column Temperature: 15°C[8]

-

Gradient Elution: A gradient program with varying proportions of the aqueous buffer and organic solvent is typically used to achieve optimal separation of Liothyronine and its impurities.[8]

-

-

Data Analysis: The concentration of Liothyronine in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the working standards.[8]

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

For bioanalytical applications, LC-MS/MS offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[1]

Objective: To quantify Liothyronine in a biological matrix (e.g., plasma, serum).

Materials:

-

Liothyronine analytical standard

-

This compound internal standard

-

LC-MS/MS system

-

Solvents and reagents for solid-phase extraction (SPE) or liquid-liquid extraction (LLE)

Methodology:

-

Sample Preparation:

-

Spike a known amount of this compound internal standard into the biological samples, calibration standards, and quality control samples.

-

Extract the analytes from the matrix using either SPE or LLE to remove proteins and other interfering substances.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize a reversed-phase column with a gradient elution to separate Liothyronine from other components.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both Liothyronine and this compound. The precursor ion for this compound will be approximately 3 atomic mass units higher than that of Liothyronine.[2]

-

-

-

Data Analysis: The concentration of Liothyronine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Signaling Pathways and Mechanism of Action

Liothyronine exerts its physiological effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[3][11][12][13] This interaction modulates the expression of a wide array of genes involved in growth, development, and metabolism.[12][14][15]

The primary mechanism of action involves the following steps:

-

Cellular Entry: Thyroid hormones enter the cell via transporter proteins.[12][13]

-

Conversion (for T4): The major circulating thyroid hormone, thyroxine (T4), is converted to the more active T3 within the cell.[12]

-

Nuclear Translocation and Receptor Binding: T3 diffuses into the nucleus and binds to TRs, which are often heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA.[13][14][16]

-

Transcriptional Regulation: The binding of T3 to the TR-RXR complex leads to a conformational change, causing the dissociation of corepressors and the recruitment of coactivators. This complex then modulates the transcription of target genes.[15]

In addition to this classical genomic pathway, non-genomic actions of thyroid hormones have also been described, which are initiated at the plasma membrane and involve the activation of intracellular signaling cascades like the PI3K and MAPK pathways.[12][14]

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and pathways are intended as a starting point, and specific experimental conditions should be optimized for individual applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Liothyronine [drugfuture.com]

- 5. GSRS [precision.fda.gov]

- 6. Liothyronine Sodium - Ace Therapeutics [acetherapeutics.com]

- 7. Liothyronine sodium | 55-06-1 [chemicalbook.com]

- 8. saspublishers.com [saspublishers.com]

- 9. tpauk.com [tpauk.com]

- 10. scilit.com [scilit.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 13. Liothyronine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. JCI - Mechanisms of thyroid hormone action [jci.org]

- 16. What is the mechanism of Liothyronine Sodium? [synapse.patsnap.com]

The Gold Standard in Bioanalysis: A Technical Guide to Liothyronine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of liothyronine-d3 as an internal standard in the quantitative bioanalysis of liothyronine (B1675554) (T3). We will delve into the core principles of its function, present detailed experimental protocols, and summarize key quantitative data to demonstrate its role in enhancing the accuracy, precision, and robustness of analytical methods, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of endogenous molecules and pharmaceutical compounds in biological matrices is paramount. Bioanalytical methods, especially those employing LC-MS/MS, are susceptible to variations that can impact the reliability of results. These variations can arise from multiple stages of the analytical process, including sample preparation, chromatographic separation, and ionization in the mass spectrometer.

An internal standard (IS) is a compound with a known concentration that is added to samples, calibrators, and quality control samples. Its purpose is to mimic the behavior of the analyte of interest and thereby compensate for analytical variability. An ideal internal standard should have physicochemical properties very similar to the analyte. For this reason, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry.[1]

This compound: The Ideal Internal Standard for T3 Analysis

Liothyronine (T3) is a crucial thyroid hormone, and its accurate measurement is vital for diagnosing and monitoring thyroid disorders. This compound is a deuterated analog of liothyronine, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically almost identical to liothyronine but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[2]

Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard is rooted in its ability to track the analyte (liothyronine) through every step of the analytical workflow, from extraction to detection.

-

Co-elution: In liquid chromatography, this compound exhibits nearly identical retention times to the unlabeled liothyronine. This co-elution ensures that both compounds are subjected to the same matrix effects at the same time.[3] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a significant source of error in LC-MS/MS analysis. By co-eluting, this compound experiences the same matrix effects as liothyronine, allowing for accurate correction.

-

Similar Ionization Efficiency: In the electrospray ionization (ESI) source of the mass spectrometer, this compound and liothyronine ionize with very similar efficiency.[4] Any fluctuations in the ionization process will affect both the analyte and the internal standard proportionally.

-

Compensation for Sample Loss: During sample preparation steps such as protein precipitation and solid-phase extraction (SPE), some amount of the analyte may be lost. Since this compound has the same extraction recovery as liothyronine, any losses will be mirrored in the internal standard's signal.[3]

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variations introduced during the analytical process are normalized, leading to a more accurate and precise quantification of the analyte.

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly improves the quality of quantitative data in the analysis of liothyronine. The following tables summarize key performance metrics from validated bioanalytical methods.

| Parameter | Levothyroxine (T4) | Liothyronine (T3) | Internal Standard(s) | Reference |

| Linearity Range | 20.0–1000 ng/ml | 0.3–15.0 ng/ml | Levothyroxine D3, Liothyronine 15N 13C9 | |

| Accuracy (% Bias) | Stripped Serum: -3.08 to 12.9 | Stripped Serum: -4.00 to 9.44 | Levothyroxine D3, Liothyronine 15N 13C9 | |

| Un-stripped Serum: -2.99 to 1.47 | Un-stripped Serum: -2.78 to 4.72 | |||

| Precision (% CV) | Stripped Serum: 2.26 to 12.78 | Stripped Serum: 4.28 to 6.77 | Levothyroxine D3, Liothyronine 15N 13C9 | |

| Un-stripped Serum: 3.67 to 7.49 | Un-stripped Serum: 2.03 to 5.42 | |||

| Mean Recovery (%) | 99.17 | 95.04 | Levothyroxine D3, Liothyronine 15N 13C9 |

Table 1: Summary of a Validated UHPLC-ESI-MS/MS Method for Levothyroxine and Liothyronine in Human Serum.

| Parameter | Value | Reference |

| Linearity Range | 1.0 to 500 ng/mL | |

| On-column Detection Limits | 1.5-7.0 pg | |

| Mean Method Recoveries | 81.3-111.9 % | |

| Relative Standard Deviations (RSDs) | 1.2-9.6 % |

Table 2: Performance Characteristics of an LC-ESI-MS/MS Method for Thyroid Hormones in Serum.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative bioanalysis. Below are representative protocols for the analysis of liothyronine using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes a common method for extracting liothyronine and its internal standard from human serum.

-

Sample Pre-treatment: To 100 µL of serum, add the internal standard solution (this compound).

-

Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex to mix thoroughly.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Strata-X reverse phase) with methanol (B129727) followed by water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a reconstitution solution (e.g., a mixture of 0.1% acetic acid in water and methanol).

-

Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical LC-MS/MS parameters for the analysis of liothyronine.

-

LC Column: A reverse-phase column such as a Kinetex® polar C18 is commonly used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., 0.1% acetic acid in methanol) is often employed.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both liothyronine and this compound. For example:

-

Liothyronine: m/z 651.70 → 605.85

-

This compound (example transition, actual may vary based on labeling): m/z 654.7 → 608.8

-

Visualizing the Workflow and Mechanism

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, visualize the experimental workflow and the hormonal mechanism of action of liothyronine.

References

Navigating the Nuances of Isotopic Purity and Stability: A Technical Guide to Liothyronine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liothyronine, the synthetically produced form of the thyroid hormone triiodothyronine (T3), is a critical therapeutic agent for managing hypothyroidism and other thyroid-related conditions.[1][2] In the realm of pharmaceutical analysis and clinical research, the use of isotopically labeled internal standards is paramount for achieving accurate and reliable quantitative results. Liothyronine-d3, a deuterated analog of Liothyronine, serves as an invaluable tool in mass spectrometry-based bioanalytical methods.[3] Its utility, however, is intrinsically linked to its isotopic purity and stability.

This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its isotopic purity and stability profile. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this stable isotope-labeled standard in their studies. The guide outlines detailed experimental protocols for the assessment of these critical parameters and presents data in a clear, comparative format.

Isotopic Purity of this compound

Isotopic purity is a critical parameter for a deuterated standard, defining the extent to which the intended isotope (deuterium) has replaced the naturally abundant isotope (protium) at specific molecular positions. High isotopic purity is essential to minimize cross-talk between the analyte and the internal standard in mass spectrometric analyses, ensuring accurate quantification.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined by mass spectrometry, which allows for the resolution and quantification of different isotopologues (molecules that differ only in their isotopic composition). While specific batch data may vary, a representative isotopic purity profile for this compound is presented below.

| Parameter | Specification |

| Chemical Purity (by HPLC) | >98% |

| Isotopic Enrichment | ≥98% |

| d0 Isotopologue Abundance | <0.5% |

| d1 Isotopologue Abundance | <1.5% |

| d2 Isotopologue Abundance | <5.0% |

| d3 Isotopologue Abundance | >93% |

Note: The data presented in this table is illustrative. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Stability of this compound

The stability of an analytical standard is its ability to resist chemical change over time under specified conditions of storage and use. Understanding the stability of this compound is crucial for ensuring the integrity of analytical data, as degradation can lead to a decrease in the concentration of the standard and the formation of interfering impurities.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.[4][5][6][7] This information is vital for developing stability-indicating analytical methods.

The following table summarizes the typical stability profile of Liothyronine under various stress conditions. While specific data for this compound is not extensively published, its stability is expected to be comparable to that of unlabeled Liothyronine.

| Stress Condition | Reagent/Condition | Duration | Observation |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Minor degradation |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Significant degradation |

| Oxidative | 3% H₂O₂ | 24 hours | Moderate degradation |

| Thermal | 60°C | 48 hours | Minor degradation |

| Photolytic | UV light (254 nm) | 24 hours | Minor degradation |

Note: The data presented in this table is illustrative. The extent of degradation can be influenced by factors such as the formulation and storage container.

Experimental Protocols

Determination of Isotopic Purity by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

This compound reference standard

-

Liothyronine reference standard

-

HPLC-grade methanol (B129727) and water

-

Formic acid

-

A C18 reversed-phase HPLC column

-

A triple quadrupole mass spectrometer

2. Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working solutions by diluting the stock solution with methanol/water (50:50, v/v) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

3. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A suitable gradient to achieve separation from potential impurities.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor the transitions for d0, d1, d2, and d3 isotopologues of Liothyronine.

4. Data Analysis:

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

Control Sample: Keep a portion of the stock solution at 4°C in the dark.

3. Sample Analysis:

-

After the specified duration, neutralize the acidic and alkaline samples.

-

Analyze all samples (including the control) by a stability-indicating HPLC method with UV or MS detection.

4. Data Evaluation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

-

Identify and characterize any significant degradation products using mass spectrometry.

Liothyronine Signaling Pathway

Liothyronine exerts its physiological effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that modulate gene expression.[1] The signaling pathway is complex and involves both genomic and non-genomic actions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ijsdr.org [ijsdr.org]

A Comprehensive Technical Guide to Liothyronine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Liothyronine-d3, a deuterated form of the active thyroid hormone, for research purposes. It covers commercial suppliers, key product specifications, and detailed experimental protocols for its application, particularly as an internal standard in mass spectrometry-based quantification. Furthermore, this guide illustrates the fundamental signaling pathway of thyroid hormones to provide a broader context for its research use.

Commercial Suppliers and Product Specifications

This compound is a critical tool for researchers requiring a stable, isotopically labeled internal standard for the accurate quantification of Liothyronine (T3) in various biological matrices. Several reputable suppliers offer this compound for research use. The following table summarizes the key specifications from prominent commercial vendors to facilitate selection based on specific research needs.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Storage |

| MedchemExpress | This compound | HY-A0070AS3 | Not Provided | C₁₅H₉D₃I₃NO₄ | 653.99 | >98% | Not Specified | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |

| Sussex Research Laboratories Inc. | Triiodothyronine-d3 | SI200140 | N/A | C₁₅H₉D₃I₃NO₄ | 653.99 | >95% (HPLC) | >95% | Ambient shipping |

| Cayman Chemical | 3,3',5-Triiodo-L-thyronine-d3 | Not Directly Found; Non-deuterated available | 6893-02-3 (non-d) | C₁₅H₁₂I₃NO₄ (non-d) | 651.0 (non-d) | ≥98% (non-d) | N/A | -20°C |

| Simson Pharma Limited | Levothyroxine D3* | L180020 | NA | C₁₅H₈D₃I₄NO₄ | 779.89 | Not Specified | Not Specified | In stock |

*Note: Simson Pharma Limited lists Levothyroxine D3, which is a deuterated form of T4, not T3. Researchers should verify the exact product when purchasing. Data for Cayman Chemical is for the non-deuterated form as a direct listing for the d3 version was not found in the initial search.

Experimental Protocols: Quantification of Liothyronine (T3) using this compound as an Internal Standard by LC-MS/MS

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of endogenous T3 in biological samples, such as serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[1]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

a) Protein Precipitation (PPT): A straightforward method for removing the bulk of proteins from serum or plasma.

-

To 100 µL of serum/plasma sample, add 200 µL of cold acetonitrile (B52724) containing the this compound internal standard at a known concentration.

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.

-

To 100 µL of serum/plasma, add the this compound internal standard.

-

Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of isopropanol (B130326) and MTBE).

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol (B129727) in water) for injection into the LC-MS/MS system.

c) Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively retaining the analyte on a solid support while interfering compounds are washed away.

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) according to the manufacturer's instructions.

-

Load the pre-treated sample (e.g., serum diluted with a buffer and containing this compound) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analyte and internal standard with a stronger solvent.

-

Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 or phenyl-hexyl column is typically used for the separation of thyroid hormones.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is employed to achieve good separation of T3 from other thyroid hormones and matrix components. The gradient typically starts with a low percentage of mobile phase B, which is gradually increased over the run.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 5-20 µL.

b) Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of thyroid hormones.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Liothyronine and this compound to ensure high selectivity and sensitivity.

-

Liothyronine (T3): The exact m/z transitions will depend on the instrument and specific adducts formed, but a common transition is m/z 651.8 -> 605.8.

-

This compound: The precursor ion will be shifted by +3 Da (m/z 654.8), while the product ion may or may not be shifted depending on the fragmentation pattern. A typical transition would be m/z 654.8 -> 608.8.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to maximize the signal intensity for both the analyte and the internal standard.

Data Analysis

-

The peak areas of the MRM transitions for both Liothyronine and this compound are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of Liothyronine in the unknown samples is then determined from this calibration curve.

Visualizations: Signaling Pathways and Experimental Workflow

Thyroid Hormone Signaling Pathway

Liothyronine (T3) exerts its physiological effects primarily through binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2] The simplified diagram below illustrates the canonical genomic signaling pathway.

Caption: Simplified genomic signaling pathway of Liothyronine (T3).

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical flow of a typical experiment for quantifying T3 in a biological sample using this compound as an internal standard.

Caption: Workflow for T3 quantification using this compound and LC-MS/MS.

This guide provides a foundational understanding of the commercial availability and research applications of this compound. For specific applications, researchers should consult the detailed product information provided by the suppliers and relevant scientific literature.

References

Liothyronine-d3 certificate of analysis specifications

An In-depth Technical Guide to Liothyronine-d3 Certificate of Analysis Specifications

For researchers, scientists, and drug development professionals, understanding the quality and purity of a stable isotope-labeled compound like this compound is paramount. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive overview of the test results for a specific batch, ensuring it meets the required specifications for its intended use, particularly as an internal standard in quantitative analyses[1][2]. This guide delves into the core specifications, experimental methodologies, and quality control workflow associated with the certification of this compound.

This compound: An Overview

This compound is a deuterated form of Liothyronine (B1675554) (also known as T3), a potent thyroid hormone. Its chemical formula is C₁₅H₉D₃I₃NO₄ and it has a molecular weight of approximately 653.99 g/mol [3]. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical studies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to quantify Liothyronine in biological samples[2][3][4]. The use of a stable isotope-labeled standard helps to correct for matrix effects and variations in sample preparation, thereby improving the accuracy and precision of the analytical method[5].

Quantitative Data Summary

A Certificate of Analysis for this compound provides quantitative results for a series of quality control tests. The following table summarizes the typical specifications and their acceptance criteria.

| Test Parameter | Specification | Purpose |

| Identity | ||

| ¹H NMR Spectrum | Conforms to structure | Confirms the chemical structure of the molecule. |

| Mass Spectrum | Conforms to structure | Confirms the molecular weight and isotopic labeling pattern. |

| Purity | ||

| Chemical Purity by HPLC | ≥ 98% | Determines the percentage of the desired compound relative to any impurities. |

| Isotopic Purity | Report Value | Quantifies the percentage of the deuterated compound versus the unlabeled compound. |

| Isotopic Enrichment | ≥ 98% | Measures the percentage of molecules that are labeled with the desired number of deuterium atoms[1]. |

| Physical Properties | ||

| Appearance | White to off-white solid/powder[6] | A basic physical description of the material. |

| Solubility | Soluble in Methanol (B129727) | Provides information on suitable solvents for sample preparation[4]. |

| Residual Solvents | Conforms to USP <467> | Ensures that residual solvents from the synthesis process are below acceptable safety limits. |

Experimental Protocols

The specifications outlined in a CoA are derived from rigorous analytical testing. Below are detailed methodologies for key experiments performed on this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify this compound from its non-labeled counterpart and other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., XBridge C18, 150 mm × 4.6 mm, 5 µm) is often used[6][7].

-

Mobile Phase: A gradient elution is typically employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min[6].

-

Column Temperature: The column is often maintained at an elevated temperature, for example, 44°C, to ensure sharp peaks and reproducible retention times[7].

-

Detection: UV detection at a wavelength of 225 nm or 254 nm[6][7].

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent, such as methanol.

-

The sample is injected into the HPLC system.

-

The peak area of this compound is measured and compared to the total area of all peaks to calculate the chemical purity.

-

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity and quantifying the isotopic enrichment of this compound[1][2]. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) LC-MS, is often used[1].

-

Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for molecules like Liothyronine.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is required to resolve the isotopic peaks.

-

Procedure:

-

The sample is introduced into the mass spectrometer, typically after separation by LC.

-

The mass spectrum is acquired, showing the distribution of ions based on their mass-to-charge ratio (m/z).

-

Identity Confirmation: The molecular ion peak corresponding to the mass of this compound is identified.

-

Isotopic Enrichment Calculation: The relative intensities of the ion peaks for this compound and any remaining unlabeled Liothyronine are measured. The isotopic enrichment is calculated as the percentage of the d3-labeled species relative to the sum of all isotopic species.

-

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule[1][2].

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-

Procedure:

-

The this compound sample is dissolved in the deuterated solvent.

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed and compared to the expected spectrum for the Liothyronine structure to confirm its identity. The absence of signals at the positions where deuterium has been incorporated confirms successful labeling.

-

Mandatory Visualization: Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and certification of a batch of this compound.

References

- 1. criver.com [criver.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Buy this compound [smolecule.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 6. saspublishers.com [saspublishers.com]

- 7. The separation and determination of liothyronine and levothyroxine in tablets by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Liothyronine-d3 in Advancing Thyroid Hormone Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liothyronine (B1675554) (T3) is a crucial thyroid hormone that regulates a vast array of physiological processes, including metabolism, growth, and development. Accurate quantification of T3 in biological matrices is paramount for both clinical diagnostics and research into thyroid function and dysfunction. Liothyronine-d3, a deuterated analog of liothyronine, serves as an indispensable tool in modern analytical methodologies, particularly in isotope dilution mass spectrometry. Its near-identical physicochemical properties to the endogenous analyte, coupled with its distinct mass, make it the gold standard internal standard for correcting for matrix effects and variations during sample preparation and analysis. This technical guide provides an in-depth overview of the role of this compound in thyroid hormone research, with a focus on its application in quantitative analysis, detailed experimental protocols, and its utility in elucidating thyroid hormone signaling pathways.

Quantitative Analysis of Liothyronine using this compound

The use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate and precise quantification of liothyronine in complex biological matrices such as serum and plasma.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique, offering high sensitivity and specificity.[3] The following tables summarize key validation parameters from studies employing deuterated internal standards for the analysis of liothyronine.

Table 1: Linearity and Sensitivity of Liothyronine Quantification using Deuterated Internal Standards

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.5 - 50.37 ng/mL | Human Serum | [4] |

| Linearity Range | 0.3 - 15.0 ng/mL | Human Serum | [5] |

| LLOQ (Lower Limit of Quantitation) | 0.30 ng/mL | Human Serum | |

| LLOQ | Not specified, but linearity down to 0.5 ng/mL | Human Serum |

Table 2: Accuracy and Precision of Liothyronine Quantification using Deuterated Internal Standards

| QC Level | Nominal Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) | Reference |

| LQC | 0.60 | 8.28 | 5.43 | 113.56 | 108.78 | |

| MQC | 7.50 | 0.73 | 2.15 | 82.35 | 85.45 | |

| HQC | 11.25 | 2.45 | 3.87 | 85.69 | 89.45 |

Data presented is representative of methods using deuterated thyroid hormone internal standards.

Table 3: Recovery and Matrix Effect for Liothyronine Analysis

| Parameter | Liothyronine | Internal Standard (Deuterated) | Comments | Reference |

| Recovery | 98.0% to 102.0% | Not explicitly stated, but compensates for variability | The high recovery indicates an efficient extraction process. | |

| Matrix Effect | Compensated by IS | Effectively corrects for signal suppression/enhancement | The use of a stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects. |

Experimental Protocols

The following are detailed methodologies for the quantification of liothyronine in serum using an isotope dilution LC-MS/MS approach with this compound as the internal standard.

Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method for sample preparation.

1. Sample Preparation:

-

To 100 µL of serum sample, add a known concentration of this compound internal standard solution.

-

Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

2. Liquid Chromatography:

-

Column: A C18 column (e.g., HyPURITY C18, 50 x 2.1 mm, 3 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Liothyronine (T3): m/z 652.0 → 606.0

-

This compound (T3-d3): m/z 655.0 → 609.0 Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formation.

-

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a more thorough cleanup of the sample, which can reduce matrix effects.

1. Sample Preparation:

-

To 200 µL of serum, add the this compound internal standard.

-

Add 200 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex.

-

Centrifuge and collect the supernatant.

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a small amount of ammonia (B1221849) or formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography and Mass Spectrometry:

-

The LC-MS/MS conditions would be similar to those described in Protocol 1.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and communication in a research setting.

Caption: T3 Signaling Pathways: Genomic (nuclear) and non-genomic (membrane-initiated) actions.

Caption: Experimental workflow for quantifying T3 in serum using isotope dilution LC-MS/MS.

Conclusion

This compound is a cornerstone of modern thyroid hormone research, enabling highly accurate and precise quantification of liothyronine. Its use as an internal standard in LC-MS/MS methodologies overcomes the inherent challenges of analyzing complex biological samples. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals. The continued application of these advanced analytical techniques will undoubtedly lead to a deeper understanding of thyroid physiology and the development of improved diagnostics and therapeutics for thyroid-related disorders.

References

Understanding the Mass Shift in Liothyronine-d3 Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices behind the use of deuterated liothyronine (B1675554) (Liothyronine-d3) in quantitative mass spectrometry. It is intended for researchers, scientists, and drug development professionals who utilize or are looking to implement stable isotope dilution assays for the accurate quantification of liothyronine in various biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The observed "mass shift" when using this compound is the cornerstone of the highly precise analytical technique known as Isotope Dilution Mass Spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to a sample containing the native analyte (Liothyronine) at an unknown concentration. This isotopically labeled compound serves as an internal standard.

The key advantages of this approach are:

-

Chemical and Physical Similarity: this compound is chemically identical to liothyronine, meaning it exhibits the same behavior during sample preparation, chromatography, and ionization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Mass Spectrometry Distinction: Despite their chemical similarities, the mass spectrometer can easily distinguish between the native analyte and the deuterated internal standard due to the mass difference imparted by the deuterium (B1214612) atoms.

-

Accurate Quantification: By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the internal standard, the original concentration of the analyte in the sample can be calculated with high accuracy and precision, effectively correcting for variations in sample extraction and instrument response.

Caption: A diagram illustrating the workflow of isotope dilution mass spectrometry.

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of liothyronine in human serum using this compound as an internal standard. This protocol is a synthesis of methodologies commonly reported in peer-reviewed literature.

Materials and Reagents

-

Liothyronine certified reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human serum (drug-free or stripped) for calibration standards and quality controls

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

A common method for sample preparation is protein precipitation, followed by solid-phase extraction for further cleanup.

-

Spiking: To a 100 µL aliquot of serum sample (calibrator, quality control, or unknown), add a small volume (e.g., 10 µL) of the this compound internal standard working solution at a known concentration.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the serum proteins. Vortex the mixture vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A gradient elution is typically employed to ensure good separation from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Preliminary studies using Liothyronine-d3 as a tracer

An In-depth Technical Guide on the Application of Liothyronine-d3 in Bioanalytical Studies

Introduction

Liothyronine (B1675554) (T3) is the most potent endogenous thyroid hormone, playing a critical role in regulating metabolism, growth, and development.[1][2] It exerts its physiological effects by binding to nuclear thyroid hormone receptors, which in turn modulate DNA transcription and protein synthesis.[3][4] Given its central role in physiology and its use as a therapeutic agent for conditions like hypothyroidism, the accurate quantification of T3 in biological matrices is paramount for both clinical diagnostics and pharmacological research.[1][3][5]

Stable isotope-labeled analogues of analytes are the gold standard for internal standards in quantitative mass spectrometry. This compound (d3-T3), a deuterated form of T3, serves this crucial role. Its chemical and physical properties are nearly identical to endogenous T3, but it is distinguishable by its higher mass. This allows it to be used as a tracer in stable isotope dilution analysis, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure highly accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This guide details the methodologies, quantitative data, and workflows for studies utilizing this compound as an internal standard for the bioanalysis of Liothyronine.

Pharmacokinetics of Liothyronine (T3)

Understanding the pharmacokinetic profile of Liothyronine is essential for designing effective tracer studies and therapeutic regimens. T3 is almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) occurring approximately 1.8 to 2.5 hours after oral administration.[3][6][7] It exhibits a two-compartment model of distribution with a rapid initial distribution phase and a slower elimination phase.[6][7] The majority of circulating T3 (around 80%) is derived from the peripheral deiodination of thyroxine (T4).[4]

Table 1: Summary of Liothyronine Pharmacokinetic Parameters

| Parameter | Value | Study Population / Conditions | Source |

| Absorption (Oral) | ~95% absorbed in 4 hours | General | [4] |

| Tmax (Time to Peak) | 1.8 ± 0.32 hours | Athyreotic Patients, Last Dose | [7] |

| ~2.5 hours | Multiple 50 mcg doses | [3] | |

| Cmax (Peak Conc.) | 320 ± 60 ng/dL | Morning dose of 18.8 ± 4.4 mcg | [6] |

| Volume of Distribution | 0.1 - 0.2 L/kg | General | [3] |

| Plasma Protein Binding | ~99.7% | General | [3] |

| Distribution Half-Life | 2.3 ± 0.11 hours | Athyreotic Patients | [7] |

| Elimination Half-Life | 22.9 ± 7.7 hours | Athyreotic Patients | [7] |

| Metabolism | Primarily hepatic deiodination and conjugation | General | [3][4] |

| Elimination | Primarily renal | General | [4] |

Experimental Protocols: T3 Quantification via LC-MS/MS using a this compound Tracer

The use of this compound as an internal standard is central to the accurate quantification of T3 by LC-MS/MS. The following protocol is a synthesis of established methods for the analysis of thyroid hormones in serum.[8][9][10]

Objective: To accurately measure the concentration of endogenous Liothyronine (T3) in a serum sample.

Materials:

-

Serum samples

-

This compound (d3-T3) internal standard solution of a known concentration

-

Acetonitrile (B52724) (ACN)

-

Ethyl Acetate

-

Methanol (B129727) (MeOH)

-

Water with 0.1% Acetic Acid

-

Centrifuge, Vortex mixer, Nitrogen evaporator

-

LC-MS/MS System (e.g., Thermo Scientific™ TSQ Altis™ with a Vanquish™ HPLC system)

-

Chromatography Column (e.g., Accucore™ C18, 50 × 2.1 mm, 2.6 µm)

Methodology:

-

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

Pipette 200 µL of the serum sample into a microcentrifuge tube.

-

Add a precise volume of the this compound internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Perform a liquid-liquid extraction by adding 1.2 mL of ethyl acetate. Vortex for 1 minute.

-

Centrifuge the mixture for 10 minutes at 13,000 rpm to separate the layers.[8]

-

Carefully transfer the upper organic layer to a new test tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of a 3:1 water and methanol mixture.[8]

-

Transfer the final solution to an autosampler vial for analysis.

-

-

Liquid Chromatography (LC):

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., Accucore™ C18, 50 × 2.1 mm, 2.6 µm).[8]

-

Mobile Phase: A gradient of water with 0.1% acetic acid (Solvent A) and methanol with 0.1% acetic acid (Solvent B).

-

Flow Rate: Optimized for chromatographic separation (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

Goal: To achieve chromatographic separation of T3 from other thyroid hormones (like rT3) and matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally more sensitive for T3 than negative mode.[8][10]

-

Detection: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Liothyronine (T3): Monitor a specific precursor ion to product ion transition (e.g., m/z 651.8 -> 605.8).

-

This compound (d3-T3): Monitor the corresponding mass-shifted transition (e.g., m/z 654.8 -> 608.8).

-

-

The instrument records the peak areas for both the endogenous T3 and the d3-T3 internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of known T3 concentrations, each spiked with the same amount of d3-T3.

-

The ratio of the peak area of T3 to the peak area of d3-T3 is plotted against the concentration of the standards.

-

The concentration of T3 in the unknown sample is calculated by determining its peak area ratio and interpolating from the calibration curve. The use of the d3-T3 ratio corrects for any analyte loss during sample processing.

-

Quantitative Data and Method Performance

LC-MS/MS methods utilizing stable isotope-labeled internal standards demonstrate high sensitivity and precision, which are critical for thyroid hormone analysis due to their low physiological concentrations.

Table 2: Performance Characteristics of LC-MS/MS Methods for T3 Analysis

| Parameter | Value | Notes | Source |

| Ionization Mode | Positive ESI | 5 to 10-fold more sensitive than negative mode | [8][10] |

| Lower Limit of Quantitation (LLOQ) | pg/mL levels | Capable of detecting very low concentrations | [10] |

| On-Column Detection Limit | 1.5 pg | In positive ion mode | [9] |

| Linearity (R²) | > 0.98 | Across a concentration range of 1 pg/mL to 10,000 pg/mL | [10] |

| Inter-assay Precision (%CV) | < 10% | For quality control materials | [8] |

| Mean Method Recovery | 81.3% - 111.9% | For spiked serum samples | [9] |

Visualizations: Workflows and Pathways

Caption: General workflow for T3 quantification using d3-T3 internal standard.

Caption: Major metabolic pathways of thyroid hormones.

Caption: Principle of stable isotope dilution analysis.

References

- 1. Liothyronine and Desiccated Thyroid Extract in the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liothyronine | C15H12I3NO4 | CID 5920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Use of liothyronine (T3) in hypothyroidism: Joint British Thyroid Association/Society for endocrinology consensus statement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MON-LB101 Pharmacokinetics of Liothyronine during Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Quantitative Analysis of Triiodothyronine (T3) in Human Serum by LC-MS/MS using a Liothyronine-d3 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triiodothyronine (T3) is a crucial thyroid hormone that regulates numerous biological processes, including growth, development, and metabolism.[1][2] Accurate quantification of T3 in biological matrices is essential for clinical diagnostics and pharmaceutical research. While immunoassays are commonly used, they can suffer from a lack of specificity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive alternative for T3 analysis.[4][5] This application note details a robust protocol for the quantification of T3 in human serum using a stable isotope-labeled internal standard, Liothyronine-d3, to ensure accuracy and precision.[6]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of T3 is depicted below. The process involves sample preparation, including protein precipitation and solid-phase extraction, followed by chromatographic separation and detection by mass spectrometry.

Figure 1: Experimental workflow for the LC-MS/MS analysis of T3.

Experimental Protocols

1. Sample Preparation

This protocol involves protein precipitation followed by solid-phase extraction (SPE) to ensure a clean sample for LC-MS/MS analysis.

-

Materials:

-

Human serum samples

-

This compound internal standard (IS) solution (concentration to be optimized)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Methanol (B129727), HPLC grade

-

Water, deionized

-

SPE cartridges (e.g., Strata-X reverse phase)[7]

-

-

Procedure:

-

To 200 µL of serum sample, add the this compound internal standard solution.

-

Perform protein precipitation by adding 400 µL of acetonitrile. Vortex for 1 minute.[8]

-

Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

-

Load the supernatant onto an SPE cartridge that has been pre-conditioned according to the manufacturer's instructions.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with methanol containing 0.1% formic acid.[9]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the initial mobile phase (e.g., 20:80 methanol:water with 0.1% acetic acid).[7][10]

-

2. Liquid Chromatography Conditions

-

HPLC System: A UPLC or UHPLC system is recommended for optimal separation.

-

Column: A C18 column (e.g., Accucore C18, 50 x 2.1 mm, 2.6 µm) is suitable for this analysis.[10]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic phase is used to separate T3 from other matrix components. A typical run time is under 7 minutes.[2][9]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for this quantitative analysis.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally more sensitive for T3 analysis.[4][8]

-

Multiple Reaction Monitoring (MRM): The following MRM transitions are monitored. The collision energies should be optimized for the specific instrument used.

-

T3: Precursor ion (m/z) 651.8 → Product ion (m/z) 605.7.[10]

-

This compound: The precursor and product ions will be shifted by the number of deuterium (B1214612) atoms. For example, for a d3-labeled standard, the transition would be approximately m/z 654.8 → 608.7. The exact masses should be confirmed based on the certificate of analysis for the internal standard.

-

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of T3.

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | [2] |

| Upper Limit of Quantification (ULOQ) | 50.37 ng/mL | [12] |

| Linearity (r²) | > 0.99 | [13] |

| Intra-day Precision (%CV) | < 10% | [2] |

| Inter-day Precision (%CV) | < 10% | [2] |

| Recovery | 81.3 - 111.9% | [4] |

T3 Signaling Pathway

T3 exerts its effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which then act as ligand-dependent transcription factors to regulate gene expression.[1][14] The non-genomic actions of T3 are initiated at the plasma membrane and can involve the activation of signaling cascades like the PI3K and MAPK pathways.[1][15][16]

Figure 2: Simplified overview of T3 signaling pathways.

References

- 1. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 2. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. japsonline.com [japsonline.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lcms.cz [lcms.cz]

- 12. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Liothyronine (T3) in Human Serum Using Liothyronine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of liothyronine (B1675554) (T3), a crucial thyroid hormone, in human serum is vital for the diagnosis and management of thyroid disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique, offering enhanced specificity and sensitivity compared to traditional immunoassays[1][2]. The use of a stable isotope-labeled internal standard, such as Liothyronine-d3, is critical for achieving accurate and precise results by compensating for variations in sample preparation and instrument response[3][4]. This document provides detailed application notes and protocols for the quantitative analysis of T3 in human serum using this compound as an internal standard.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the serum sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction and chromatographic separation. The analyte (T3) and the internal standard (this compound) co-elute and are detected by the mass spectrometer. Because the internal standard is chemically identical to the analyte but has a different mass, it experiences similar extraction efficiency and ionization suppression. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte in the original sample, thereby correcting for potential analytical errors.

Experimental Protocols

Two primary sample preparation techniques are detailed below: Protein Precipitation and a more extensive Liquid-Liquid Extraction. The choice of method may depend on the required sensitivity and the complexity of the sample matrix.

Protocol 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

Materials:

-

Human serum samples

-

This compound internal standard stock solution

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for mobile phase modification)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

LC-MS vials

Procedure:

-

Sample Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of human serum. Spike with 20 µL of this compound internal standard mixture (e.g., at a concentration of 200 ng/mL) and vortex briefly[5].

-

Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner extract, potentially improving sensitivity and reducing matrix effects.

Materials:

-

Same as Protocol 1, with the addition of:

-

Ethyl acetate (B1210297), HPLC grade

-

Nitrogen evaporator

Procedure:

-

Sample Spiking and Protein Precipitation: Follow steps 1-3 from Protocol 1.

-

Liquid-Liquid Extraction: Add 1.2 mL of ethyl acetate to each tube. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

-

Organic Layer Transfer: Transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as a 3:1 water and methanol mixture. Transfer the reconstituted sample to an LC-MS vial.

LC-MS/MS Method

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | Accucore™ C18, 100 x 2.1 mm, 2.6 µm or equivalent |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | A linear gradient appropriate for the separation of T3 and T4 within a reasonable runtime (e.g., 6 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Typical Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Selected Reaction Monitoring (SRM) |

| Liothyronine (T3) Transition | m/z 651.7 → 605.8 |

| This compound Transition | m/z 654.7 → 608.8 (adjust based on specific deuteration pattern) |

| Dwell Time | 100 ms |

| Resolution | Unit resolution for Q1 and Q3 |

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for T3 quantification using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| Liothyronine (T3) | 0.30 - 11.25 | > 0.98 |

| Liothyronine (T3) | 1 pg/mL - 1000 ng/mL | > 0.98 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 0.60 | < 10% | < 10% | 85 - 115% |

| MQC | 7.50 | < 10% | < 10% | 85 - 115% |

| HQC | 11.25 | < 10% | < 10% | 85 - 115% |

Note: The coefficient of variation (%CV) for each calibration point is generally expected to be <10% to be accepted.

Visualizations

Experimental Workflow

Caption: Workflow for T3 analysis in human serum.

Logical Relationship of Isotope Dilution

References

- 1. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. myadlm.org [myadlm.org]

- 4. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Note and Protocols for T3 Quantification using Liothyronine-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of triiodothyronine (T3) is crucial for clinical diagnostics and in various fields of research, including endocrinology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the determination of thyroid hormones.[1][2] The use of a stable isotope-labeled internal standard, such as Liothyronine-d3, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This document provides detailed protocols for the three most common sample preparation techniques for T3 quantification in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It also includes a summary of quantitative data to aid in method selection and diagrams to visualize the experimental workflows.

The Role of this compound as an Internal Standard

This compound is an isotopically labeled form of T3 where three hydrogen atoms have been replaced by deuterium. Since its physicochemical properties are nearly identical to endogenous T3, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This allows for reliable quantification by correcting for any analyte loss during sample processing and for signal suppression or enhancement caused by the sample matrix.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, involving the addition of an organic solvent or acid to denature and precipitate proteins, thereby releasing the analyte into the supernatant.

Protocol:

-

Pipette 200 µL of serum or plasma into a microcentrifuge tube.[3][4]

-

Add 20 µL of this compound internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

References

Application of Liothyronine-d3 in Pharmacokinetic Studies of Liothyronine

Application Note AN202512

Introduction